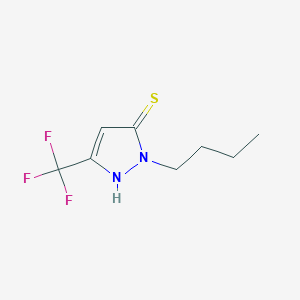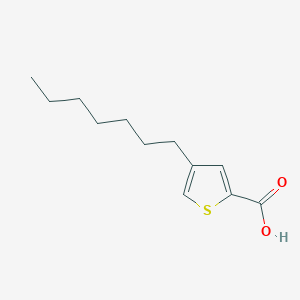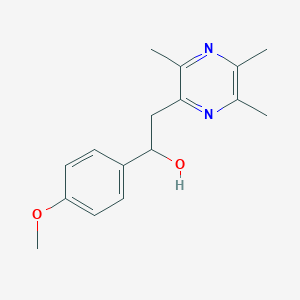
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an iodinated pyridine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodo-pyridine.
Cyclopropanation: The iodinated pyridine is then subjected to cyclopropanation using a cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Carbamate Formation: The resulting cyclopropyl-iodo-pyridine intermediate is reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated pyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of deiodinated cyclopropyl-pyridine derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
科学的研究の応用
Chemistry
In organic chemistry, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodinated pyridine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropyl group can improve metabolic stability. Researchers are exploring its use in the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodinated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can fit into hydrophobic pockets, enhancing binding affinity. The carbamate ester group can undergo hydrolysis to release active intermediates that modulate biological pathways, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
- [1-(5-Bromo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Chloro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Fluoro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate exhibits unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where strong and specific interactions are required.
特性
分子式 |
C13H17IN2O2 |
|---|---|
分子量 |
360.19 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-iodopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
ZSFZIWCYXZKATJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester](/img/structure/B8372780.png)



![N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine](/img/structure/B8372802.png)




![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)


